molecular formula C21H23N3O5 B7934289 Navarixin CAS No. 862464-58-2

Navarixin

Cat. No.: B7934289
CAS No.: 862464-58-2
M. Wt: 397.4 g/mol
InChI Key: RXIUEIPPLAFSDF-CYBMUJFWSA-N
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Description

Navarixin is a small-molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It has been investigated for its potential therapeutic applications in various inflammatory diseases and cancers. This compound works by inhibiting the activity of CXCR2, which plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell involved in inflammation and immune responses .

Preparation Methods

The synthesis of Navarixin involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Navarixin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of this compound can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents for substitution include halogens and nucleophiles.

    Cyclization: Cyclization reactions involve the formation of ring structures within the this compound molecule. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Mechanism of Action

Navarixin exerts its effects by binding to the CXCR2 receptor, thereby blocking the interaction between CXCR2 and its ligands. This inhibition prevents the activation and recruitment of neutrophils to sites of inflammation, reducing the inflammatory response. The molecular targets of this compound include the CXCR2 receptor and its associated signaling pathways, which are involved in the regulation of immune cell migration and activation .

Comparison with Similar Compounds

Navarixin is part of a class of compounds known as CXCR2 antagonists. Similar compounds include:

    Danirixin: Another CXCR2 antagonist with a different chemical structure.

    Reparixin: A CXCR2 antagonist that also targets the CXCR1 receptor.

This compound is unique in its specific binding affinity and selectivity for the CXCR2 receptor, making it a valuable tool for studying the role of CXCR2 in disease and for developing targeted therapies .

Properties

IUPAC Name

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIUEIPPLAFSDF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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